Mirabegron N-carbamoylglucuronide

Description

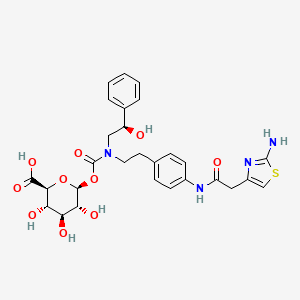

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLOKJZIHTWZDZ-FBZAMZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-67-2 | |

| Record name | Mirabegron N-carbamoylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON N-CARBAMOYLGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation of Mirabegron N Carbamoylglucuronide for Research

Chemical Synthesis Pathways and Methodologies

The synthesis of this glucuronide conjugate can be approached through enzymatic methods that mimic the biological process or through multi-step chemical and chemoenzymatic strategies.

In vivo, Mirabegron (B1684304) N-carbamoylglucuronide is formed through the conjugation of glucuronic acid to the secondary amine of Mirabegron. nih.gov This metabolic reaction is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. For research-scale synthesis, this process can be replicated in vitro.

The key enzymes identified as responsible for the glucuronidation of Mirabegron are UGT2B7, UGT1A3, and UGT1A8. nih.gov An enzymatic synthesis would therefore involve incubating Mirabegron with a glucuronic acid donor, typically uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), in the presence of a preparation containing one or more of these UGT enzymes. The enzyme source could be recombinant human UGT enzymes expressed in a suitable system or human liver microsomes, which contain a mixture of metabolizing enzymes. This biomimetic approach ensures the formation of the correct stereoisomer corresponding to the metabolite found in biological systems.

A purely chemical synthesis of Mirabegron N-carbamoylglucuronide is a complex undertaking due to the multiple reactive functional groups on the Mirabegron and glucuronic acid molecules, requiring a sophisticated protecting group strategy. A plausible, though not explicitly documented, chemical route would involve:

Protection: Protection of the primary amine on the thiazole (B1198619) ring and the hydroxyl groups on both Mirabegron and the glucuronic acid derivative.

Coupling: Formation of the N-carbamoyl linkage. This could be achieved by reacting the protected Mirabegron with a phosgene (B1210022) equivalent to form a carbamoyl (B1232498) chloride, followed by reaction with the protected glucuronic acid.

Deprotection: Removal of all protecting groups to yield the final product.

Chemoenzymatic strategies may offer a more efficient alternative, potentially combining chemical synthesis of a modified Mirabegron or glucuronic acid precursor with a final, highly selective enzymatic coupling step to form the desired conjugate.

Isolation and Purification Techniques

Following synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and potential side products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification of Mirabegron and its metabolites. nih.gov Analytical HPLC methods developed for detecting metabolites in plasma can be scaled up to a preparative scale to isolate gram quantities of the target compound.

Reverse-phase HPLC is commonly employed, utilizing columns with a non-polar stationary phase (like C18 or C8) and a polar mobile phase. nih.govscielo.br The separation is achieved by carefully tuning the mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). scielo.brnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of the various metabolites from the parent drug. google.com

Table 1: Examples of Chromatographic Conditions for Mirabegron and Metabolite Separation

| Column Type | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Phenomenex Synergi Fusion-RP C18 | Not specified for metabolites, but used for metabolite assays | Not specified | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| UPLC® BEH C18 (2.1mm × 50 mm, 1.7 μm) | Gradient of Water (0.1% formic acid) and Acetonitrile | 0.35 mL/min | MS/MS | scielo.br |

| Chiralpak AY-H (for enantiomers) | n-hexane:ethanol:diethyl amine (55:45:0.1, v/v/v) | 1.0 mL/min | UV (254 nm) | oup.com |

| Agilent C18 (150 mm × 4.5 mm, 5 µm) | Ethanol:phosphate buffer pH 2.5 (30:70, v/v) | 1.0 mL/min | UV (250 nm) | researchgate.net |

| Waters X-Bridge C18 (4.6 × 150 mm, 3.5 μm) | pH 2.0 buffer and acetonitrile (80:20 v/v) | 1.0 mL/min | UV (247 nm) | nih.gov |

For complex mixtures or to achieve very high purity, multi-step purification protocols are often necessary. These advanced protocols typically involve a preliminary sample clean-up and enrichment step prior to final polishing with preparative HPLC.

Solid-Phase Extraction (SPE): This technique is used to separate components of a mixture based on their physical and chemical properties. For Mirabegron metabolites, methods have been developed using mixed-mode cation exchange 96-well SPE plates. nih.gov This allows for the selective retention and elution of the target compounds, removing many impurities before the final chromatographic step.

Supported Liquid Extraction (SLE): SLE offers another method for sample pre-treatment, particularly for removing highly water-soluble or insoluble impurities. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While primarily an analytical tool, LC-MS/MS is indispensable during the purification process. nih.gov It is used to identify the fractions from the preparative HPLC that contain the desired this compound, confirming its identity by its specific mass-to-charge ratio. nih.gov

By combining these techniques, researchers can successfully isolate and purify this compound to the high degree of purity required for its use as an analytical reference standard in further studies.

Comprehensive Analytical Characterization of Mirabegron N Carbamoylglucuronide

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of metabolites. A combination of high-resolution mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopy provides a complete picture of the molecular structure of Mirabegron (B1684304) N-carbamoylglucuronide.

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision. For Mirabegron N-carbamoylglucuronide, HRMS provides the exact mass, which in turn confirms its molecular formula.

The molecular formula for this compound is C28H32N4O10S drugbank.comnih.govnih.govmolsyns.com. The theoretical monoisotopic mass of this compound is 616.18391442 Da drugbank.com. HRMS analysis, typically using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that is in close agreement with this theoretical value, generally within a mass accuracy of ±5 ppm.

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C28H32N4O10S |

| Average Molecular Weight | 616.64 g/mol |

| Monoisotopic Mass | 616.18391442 Da |

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]+ would provide characteristic fragmentation patterns useful for structural confirmation. Predicted MS/MS fragmentation data suggests key product ions that can be monitored in quantitative assays drugbank.com.

For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals. The key structural features that would be confirmed by NMR include:

Aromatic protons of the phenyl and aminothiazole rings.

Aliphatic protons of the ethyl linker and the hydroxy-phenylethyl group.

Glucuronide moiety protons , including the anomeric proton, which would confirm the stereochemistry of the glycosidic bond.

The presence of the carbamoyl (B1232498) linkage .

The chemical shifts of the protons and carbons adjacent to the carbamoylglucuronide moiety would be significantly different from those in the parent Mirabegron molecule, providing definitive evidence of the site of conjugation.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While a specific IR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted based on its structure.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl groups) | 3500-3200 (broad) |

| N-H (amine and amide) | 3400-3250 |

| C=O (amide and carbamate) | 1700-1630 |

| C=N, C=C (aromatic rings) | 1600-1450 |

| C-O (ethers, esters) | 1300-1000 |

| S-C (thiazole ring) | 800-600 |

The presence of the broad O-H and N-H stretching bands, along with the characteristic carbonyl absorptions of the amide and the newly formed carbamate (B1207046) group, would be key features in the IR spectrum.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The chromophoric system of this compound is identical to that of the parent drug, Mirabegron, as the glucuronidation occurs on the secondary amine, which is not part of the primary chromophore.

Studies on Mirabegron have shown a maximum absorption (λmax) at approximately 251 nm in methanol (B129727) researchgate.net. This absorption is attributed to the π → π* transitions within the 2-aminothiazole (B372263) and phenylacetamide moieties. Therefore, this compound is expected to exhibit a similar λmax. This characteristic absorption is useful for detection and quantification by UV-based methods, such as in-line UV detectors in HPLC systems.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation of this compound from the parent drug and other metabolites in complex biological matrices, enabling its accurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in biological fluids. Several LC-MS/MS methods have been developed and validated for the determination of Mirabegron and its metabolites, including glucuronides, in human plasma researchgate.netnih.govresearchgate.netsemanticscholar.org.

A typical LC-MS/MS method for this compound would involve the following:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from plasma or urine and minimize matrix effects nih.gov.

Chromatographic Separation: Reversed-phase chromatography using a C18 column with a gradient elution of an aqueous mobile phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol).

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. The transition from the precursor ion (the protonated molecule [M+H]+) to a specific product ion is monitored for both the analyte and a suitable internal standard.

Table 3: Typical LC-MS/MS Parameters for the Analysis of Mirabegron Metabolites

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 (e.g., Phenomenex Synergi Fusion-RP) nih.gov |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2-0.5 mL/min |

| Gradient | Optimized for separation from other metabolites |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 617.2 |

| Product Ion (Q3) | Specific fragment ion (to be determined experimentally) |

| Collision Energy | Optimized for maximum product ion intensity |

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability scielo.br.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), is a cornerstone for the analysis of drug metabolites due to its high resolution, speed, and sensitivity. For the analysis of polar metabolites like this compound, UHPLC systems utilizing columns with sub-2 µm particles offer significant advantages over traditional HPLC. These systems provide enhanced separation efficiency and reduced analysis times. scielo.brscielo.br

In a typical UHPLC-MS/MS method for quantifying Mirabegron and its metabolites in biological matrices, a C18 column with small particle sizes (e.g., 1.7 µm) is often employed. scielo.brscielo.br The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium acetate (B1210297) buffer) and an organic modifier (such as acetonitrile or methanol). This setup allows for the efficient separation of the metabolite from the parent drug and other endogenous components in complex samples like plasma. The total run time for such an analysis can be as short as 2.5 to 3 minutes, demonstrating the high-throughput capability of UHPLC. scielo.brscielo.br

| Parameter | Typical Value | Source |

| Column | C18 (e.g., Acquity UPLC BEH C18) | researchgate.net |

| Particle Size | 1.7 µm | scielo.brscielo.br |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | researchgate.net |

| Flow Rate | 0.4 - 0.6 mL/min | |

| Detection | Tandem Mass Spectrometry (MS/MS) | scielo.brscielo.br |

| Run Time | < 3 minutes | scielo.brscielo.br |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) remains a widely used and robust technique for the analysis of pharmaceuticals and their metabolites. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like Mirabegron and its glucuronide metabolites.

Several HPLC methods have been developed for the quantification of Mirabegron and its related substances, which can be adapted for the analysis of this compound. google.comsielc.comimpactfactor.orgnih.gov These methods typically utilize C8 or C18 columns with standard particle sizes (e.g., 5 µm). sielc.com The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium formate) and an organic solvent like acetonitrile or methanol. google.comsielc.com Detection is commonly performed using UV detectors at wavelengths around 220 nm or 250 nm. google.comsielc.com Gradient elution is frequently employed to ensure the effective separation of the main compound from its various metabolites and impurities. google.com

| Parameter | Typical Value | Source |

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm | impactfactor.org |

| Particle Size | 5 µm | sielc.com |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Detection | UV at 220 nm or 250 nm | google.comsielc.com |

| Mode | Gradient or Isocratic Elution | google.comsielc.com |

Capillary Electrophoresis (CE) for Separation Science

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it a valuable tool for the analysis of drugs and their metabolites in biological fluids. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field, which is fundamentally different from chromatographic separations. rsc.org This makes it particularly suitable for analyzing polar and charged species like glucuronide metabolites.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied. nih.govnih.gov CZE separates ions based on their electrophoretic mobility, while MEKC allows for the separation of both neutral and charged analytes by adding micelles to the buffer solution. nih.govanalyticaltoxicology.com For a metabolite like this compound, which possesses ionizable groups, CZE would be a direct application. The technique is advantageous due to its minimal sample and reagent consumption and the absence of organic solvents in many applications. nih.govnih.gov When coupled with mass spectrometry (CE-MS), it becomes a highly selective tool for profiling polar metabolites in complex biological samples. rsc.org

| Parameter | Typical Value | Source |

| Capillary | Fused-silica | nih.gov |

| Buffer | Phosphate or Acetate Buffer | |

| Applied Voltage | 25-30 kV | youtube.com |

| Detection | UV or Mass Spectrometry (MS) | rsc.org |

| Separation Modes | CZE, MEKC | nih.govnih.gov |

Method Sensitivity and Specificity in Complex Matrices

The validation of bioanalytical methods is critical to ensure reliable quantification of metabolites like this compound in complex biological matrices such as human plasma. This involves assessing several key parameters, including sensitivity, specificity, accuracy, precision, and recovery. researchgate.netnih.govasiapharmaceutics.info

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for Mirabegron and its metabolites have demonstrated high sensitivity and specificity. nih.gov Specificity is ensured by the unique fragmentation patterns of the analyte and an internal standard in MS/MS detection. Sensitivity is defined by the lower limit of quantification (LLOQ), which for Mirabegron has been reported as low as 0.201 ng/mL in human plasma. asiapharmaceutics.infoasiapharmaceutics.info

Validation studies for Mirabegron metabolite assays have shown excellent performance characteristics. nih.gov Accuracy is typically within ±15% of the nominal concentration, and precision, measured as the coefficient of variation (%CV), is generally less than 15%. asiapharmaceutics.info Mean recovery for the extraction process from plasma is often above 75%. asiapharmaceutics.info These rigorous validation processes ensure that the analytical method can accurately and reliably measure the concentration of this compound, even in the presence of the parent drug, other metabolites, and endogenous matrix components. nih.govasiapharmaceutics.info

| Validation Parameter | Acceptance Criteria/Typical Result | Source |

| Linearity (r²) | ≥ 0.99 | asiapharmaceutics.info |

| LLOQ | 0.201 ng/mL (for Mirabegron) | asiapharmaceutics.infoasiapharmaceutics.info |

| Accuracy | 93.73% to 100.20% | asiapharmaceutics.info |

| Intra-day Precision (%CV) | 1.74% to 5.77% | asiapharmaceutics.info |

| Inter-day Precision (%CV) | 2.24% to 5.05% | asiapharmaceutics.info |

| Recovery | ~79% | asiapharmaceutics.info |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is an indispensable technique in drug metabolism research, providing definitive insights into the metabolic fate of a drug. isotope.com By incorporating a stable or radioactive isotope, such as Carbon-14 (¹⁴C) or Deuterium (²H), into the drug molecule, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) pathways. nih.gov

Identification of Uridine (B1682114) 5'-Diphospho-glucuronosyltransferase (UGT) Isoforms Involved in Glucuronidation

The biotransformation of mirabegron into its various glucuronide metabolites is handled by specific UGT isoforms. Research utilizing human liver microsomes (HLMs) and a panel of recombinant human UGTs (rhUGTs) has been crucial in identifying the key enzymes responsible for the direct glucuronidation of the parent compound. nih.gov Studies have identified UGT2B7, UGT1A3, and UGT1A8 as the primary enzymes involved in the various glucuronidation pathways of mirabegron. drugbank.com

Scientific investigations have pinpointed UGT1A3 as a primary catalyst in the formation of this compound (M13). nih.gov In studies screening various recombinant UGT isoforms, rhUGT1A3 demonstrated high activity in the generation of the M13 metabolite. nih.gov This specific catalytic activity strongly suggests that UGT1A3 is a principal enzyme responsible for this particular metabolic pathway. nih.gov Further research into the N-carbamoyl glucuronidation of other compounds has also shown that UGT1A3, among other isoforms, can facilitate this type of conjugation, particularly in a carbon dioxide-rich environment, which is relevant to the reaction mechanism. researchgate.net

A comparative analysis of the UGT isoforms involved in mirabegron glucuronidation reveals a clear division of labor. While UGT1A3 is the strong candidate for producing the N-carbamoylglucuronide (M13), UGT2B7 is identified as the main catalyst for the formation of the O-glucuronide metabolite (M11), which is one of the major mirabegron metabolites found in human plasma. nih.gov

Recombinant UGT2B7 (rhUGT2B7) showed significant activity in forming M11. nih.gov This finding was further substantiated by correlation studies in individual human liver microsomes, where M11 formation activity was significantly correlated with the marker activity of UGT2B7. nih.gov This specialization highlights the distinct roles of the different UGT isoforms in the metabolic clearance of mirabegron.

| Metabolite | Metabolite Name | Primary UGT Isoform Candidate | Reference |

|---|---|---|---|

| M13 | N-carbamoylglucuronide | UGT1A3 | nih.gov |

| M14 | N-glucuronide | UGT1A8 | nih.gov |

| M11 | O-glucuronide | UGT2B7 | nih.gov |

Enzyme Kinetics of Glucuronidation

The study of enzyme kinetics provides quantitative insight into the efficiency and capacity of metabolic pathways. For mirabegron, kinetic analyses help to understand the rate at which its various glucuronide metabolites are formed.

While the UGT isoforms responsible for mirabegron glucuronidation have been identified, detailed Michaelis-Menten parameters (Km and Vmax) for the specific formation of this compound (M13) by UGT1A3 are not extensively reported in the available scientific literature.

For comparative context, kinetic studies have been performed for the M11 metabolite. The formation of M11 (O-glucuronide) catalyzed by UGT2B7 and pooled human liver microsomes (HLMs) yielded relatively similar Km values of 486 µM and 1260 µM, respectively. nih.gov This type of data is crucial for predicting the metabolic rate at different drug concentrations. The absence of specific Km and Vmax values for M13 formation indicates an area for future research to fully quantify the kinetics of this specific pathway.

| Enzyme Source | Metabolite | Km (µM) | Reference |

|---|---|---|---|

| Recombinant UGT2B7 | M11 | 486 | nih.gov |

| Pooled Human Liver Microsomes | M11 | 1260 | nih.gov |

The formation of N-carbamoyl glucuronides is a less common metabolic pathway compared to other forms of glucuronidation. The mechanism is believed to be more complex than a simple conjugation. Mechanistic studies on other drugs that form N-carbamoyl glucuronides suggest a multi-step process. researchgate.net

It is proposed that the reaction involves the incorporation of carbon dioxide (CO2), likely from the bicarbonate buffer system present in physiological conditions. researchgate.net This CO2 is thought to first react with the secondary amine on the substrate to form a carbamate intermediate. Subsequently, this carbamate is conjugated with glucuronic acid by the UGT enzyme (such as UGT1A3) to yield the final N-carbamoyl glucuronide metabolite. researchgate.net This proposed mechanism, requiring a CO2-rich environment, explains the formation of this unique and stable metabolite. researchgate.net

Pre-Steady-State and Steady-State Kinetic Analysis in Relevant Systems

A study on the hydrolysis of mirabegron by butyrylcholinesterase (BChE) revealed a long pre-steady-state phase, indicating a "burst" in kinetic terms where the initial velocity of the reaction is faster than the steady-state velocity. mdpi.comresearchgate.net The induction time for this process increased with the concentration of mirabegron, reaching approximately 18 minutes at maximum velocity. mdpi.comresearchgate.netdntb.gov.ua This behavior was attributed to a slow equilibrium between two active forms of the enzyme. mdpi.comresearchgate.net

The catalytic parameters for the two enzyme forms were determined as follows:

Initial (burst) form E : kcat = 7.3 min⁻¹ and Km = 23.5 μM mdpi.comresearchgate.net

Final form E′ : kcat = 1.6 min⁻¹ and Km = 3.9 μM mdpi.comresearchgate.net

This suggests that the enzyme's affinity for mirabegron increases as it transitions to the slower steady state. mdpi.com

In single-dose studies with mirabegron, maximum plasma concentrations were reached between 2.8 and 4.0 hours. nih.gov Upon multiple dosing, a steady state was achieved within 7 days, with an approximate twofold accumulation of the drug. nih.gov

Investigation of Metabolic Pathways in In Vitro Systems

The metabolic pathways of mirabegron, including the formation of N-carbamoylglucuronide, have been investigated using various in vitro systems.

Human liver microsomes (HLMs) have been instrumental in identifying the enzymes responsible for mirabegron metabolism. Direct glucuronidation is a significant clearance pathway for mirabegron, leading to the formation of M11 (O-glucuronide), M13 (carbamoyl-glucuronide), and M14 (N-glucuronide). nih.gov Studies with HLMs have shown that UGT2B7 is the primary enzyme responsible for the formation of M11. nih.gov While the specific UGTs for M13 formation in HLMs are highlighted with recombinant enzymes, the formation of N-carbamoyl glucuronides in general has been observed in liver microsomes from various species, including humans. researchgate.net

The use of recombinant human UGT enzymes has allowed for a more precise identification of the specific isoforms involved in mirabegron's glucuronidation.

For the formation of this compound (M13), recombinant UGT1A3 has been identified as a strong candidate. nih.gov Similarly, UGT1A8 is a strong candidate for the formation of M14 (N-glucuronide). nih.gov Other studies have also implicated UGT1A1 and UGT2B7 in the formation of N-carbamoyl glucuronides in a carbon dioxide-rich environment. researchgate.net

The UDP-glucuronosyltransferases identified as responsible for the conjugation reactions of mirabegron are UGT2B7, UGT1A3, and UGT1A8. drugbank.com

Mirabegron's metabolism has been evaluated in various subcellular fractions. Hydrolysis of mirabegron was observed in human blood, plasma, and butyrylcholinesterase (BChE) solution, but not in human liver or intestinal microsomes or S9 fractions. nih.gov This indicates that certain metabolic pathways occur outside the liver.

In vitro studies using mouse brown preadipocyte and 3T3-L1 white preadipocyte cell lines have shown that mirabegron can stimulate the expression of genes related to brown fat. nih.gov While not directly related to the formation of N-carbamoylglucuronide, this demonstrates the broader metabolic effects of mirabegron in different cell types. nih.govnih.govmonash.edu

Role of Other Drug-Metabolizing Enzymes in Mirabegron Biotransformation Influencing N-carbamoylglucuronide Levels

The biotransformation of mirabegron is not limited to glucuronidation. Other enzymes, particularly from the Cytochrome P450 family, play a role in its metabolism, which can indirectly influence the levels of N-carbamoylglucuronide by affecting the availability of the parent compound for glucuronidation.

In vitro and in vivo studies have established that CYP3A4 is the primary CYP enzyme responsible for the oxidative metabolism of mirabegron, with CYP2D6 playing a minor role. nih.govnih.govresearchgate.net

Key findings include:

Incubations with recombinant human CYP enzymes showed significant metabolism of mirabegron by only CYP2D6 and CYP3A4. nih.gov

Inhibition studies with an antiserum against CYP3A4 resulted in a strong inhibition (up to 80%) of mirabegron metabolism, while antibodies against CYP2D6 had a small effect (maximum 10% inhibition). nih.gov

The co-administration of ketoconazole, a potent CYP3A inhibitor, increased mirabegron exposure, while rifampicin, a CYP3A inducer, decreased its exposure. nih.govresearchgate.net

The impact of CYP2D6 phenotype on mirabegron exposure is considered small and likely of limited clinical importance. nih.govresearchgate.net

An in-depth examination of the metabolic pathways of Mirabegron reveals a complex interplay of enzymatic processes, leading to the formation and subsequent transformation of its metabolites. This article focuses specifically on the biotransformation of Mirabegron to this compound and the enzymatic systems involved in its metabolism.

Enzymatic Biotransformation and Glucuronidation Pathways of Mirabegron to N Carbamoylglucuronide

2 Butyrylcholinesterase (BChE) Hydrolysis Pathways and Interplay

Butyrylcholinesterase (BChE), an enzyme found in human plasma and liver, is involved in the metabolism of Mirabegron. drugbank.comnih.govnih.gov It is particularly notable for its ability to hydrolyze Mirabegron, which is one of the few arylacylamide substrates that BChE can catabolize. mdpi.comnih.gov The general catalytic mechanism for BChE involves a two-step process of acylation and deacylation to break ester bonds. nih.govresearchgate.net

Kinetic studies of the BChE-catalyzed hydrolysis of Mirabegron reveal a complex reaction mechanism. mdpi.comnih.gov The enzyme exhibits hysteretic behavior, which is characterized by a slow equilibrium between two distinct active forms, designated as E and E'. mdpi.comnih.gov This results in a long pre-steady-state phase, observed as a "burst" of activity that can last approximately 18 minutes at maximum velocity. mdpi.comnih.gov The initial, more active phase corresponds to the action of the E form, while the subsequent, slower steady-state phase is governed by the E' form. mdpi.comnih.gov The higher affinity of the E' form for Mirabegron drives the equilibrium toward the slower steady state. mdpi.comnih.gov

Detailed kinetic parameters for the two enzyme states have been determined at 25 °C and a pH of 7.0. mdpi.comnih.gov

| Enzyme Form | kcat (min-1) | Km (μM) |

|---|---|---|

| Initial Form (E) | 7.3 | 23.5 |

| Final Form (E') | 1.6 | 3.9 |

Mechanistic Insights into Metabolite Formation and Stability

Isomerism and Stereochemical Considerations in Glucuronidation

Mirabegron (B1684304) is a chiral molecule, with the approved drug being the single (R)-enantiomer. nih.govoup.com The chiral center is located at the 2-hydroxy-2-phenylethyl portion of the molecule. nih.gov The corresponding (S)-enantiomer is considered a chiral impurity that can arise during synthesis. oup.comgoogle.com

The presence of a stereocenter in the parent drug introduces the possibility of stereoselectivity in its metabolism, including glucuronidation. The enzymes responsible for glucuronidation, UGTs, can exhibit stereoselective preferences for their substrates. rsc.org In the case of Mirabegron, several glucuronide metabolites are formed at different positions on the molecule. nih.gov The N-carbamoylglucuronide metabolite is formed by conjugation at the secondary amine nitrogen of the (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol moiety. nih.govdrugbank.comsussex-research.com

While the glucuronidation of Mirabegron has been studied, specific details on the enantioselectivity of the N-carbamoylglucuronidation reaction are not extensively documented in the available literature. It is known that the glucuronidation of other chiral drugs can be highly enantioselective, leading to different metabolic profiles for each enantiomer. rsc.org Given that Mirabegron is administered as the (R)-enantiomer, the Mirabegron N-carbamoylglucuronide found in vivo is derived from this specific stereoisomer.

| Compound Aspect | Description |

| Parent Drug | Mirabegron is the (R)-enantiomer. nih.govoup.com |

| Chiral Center | (2R )-2-hydroxy-2-phenylethanol group. nih.gov |

| Potential Impurity | (S)-enantiomer of Mirabegron. oup.com |

| Metabolite Structure | The N-carbamoylglucuronide forms on the secondary amine of the (R)-enantiomer. nih.govdrugbank.com |

| Enzymatic Selectivity | UGT enzymes can exhibit stereoselectivity, though specific data for Mirabegron N-carbamoylglucuronidation is limited. rsc.org |

Advanced Computational Modeling of Enzyme-Substrate Interactions

Computational modeling has become an invaluable tool in drug metabolism research, providing insights into pharmacokinetic profiles and drug-drug interactions (DDIs). For Mirabegron, physiologically-based pharmacokinetic (PBPK) models have been developed to simulate its absorption, distribution, metabolism, and excretion. nih.govnih.gov

These PBPK models integrate data on various elimination pathways, including metabolism by cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6, hydrolysis by butyrylcholinesterase (BChE), and glucuronidation by UGT enzymes. nih.govnih.govnih.gov One such model estimated the contribution of different pathways, attributing approximately 29% of Mirabegron's elimination in the liver and 1.6% in the kidney to the UGT2B7 enzyme. nih.gov These models are primarily used to predict the impact of co-administering other drugs, for example, showing that a UGT2B7 inhibitor like probenecid (B1678239) was predicted to modestly increase Mirabegron exposure. nih.gov

However, the existing literature primarily focuses on these higher-level PBPK models. There is a scarcity of published studies on advanced computational modeling, such as molecular docking or molecular dynamics simulations, that specifically detail the binding and interaction of Mirabegron at the active site of the UGT isoforms (UGT1A3 and UGT1A8) responsible for its N-carbamoylglucuronidation. nih.gov Such studies would be beneficial for a deeper, molecular-level understanding of substrate specificity and the catalytic mechanism, complementing the broader insights gained from PBPK modeling. Homology-modeled structures of UGTs have been used to investigate substrate binding for other compounds, suggesting a viable approach for future research into Mirabegron's metabolites. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches for Metabolite Characterization

The precise and sensitive measurement of drug metabolites such as Mirabegron (B1684304) N-carbamoylglucuronide is essential for creating thorough pharmacokinetic and metabolic profiles. A primary obstacle in this area is the intrinsic instability of N-carbamoylglucuronides, which are susceptible to intramolecular rearrangement, posing a considerable analytical challenge. nih.gov

To address these difficulties, new analytical technologies are in development. The combination of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HR-MS) is becoming the preferred method for characterizing these types of metabolites. These advanced systems provide exceptional sensitivity and selectivity, which allows for the detection and detailed structural analysis of even minor metabolites within complex biological samples. nih.gov

Additionally, the creation of innovative sample preparation methods is a key area of current research. Advances in solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are targeted at enhancing the recovery and maintaining the stability of delicate metabolites like Mirabegron N-carbamoylglucuronide from biological sources. The potential use of particular chemical derivatization agents to stabilize the N-carbamoylglucuronide structure before analysis is also under investigation. The main objective for developing bioanalytical assays is to reduce the degradation of the glucuronide metabolite back to its parent compound during the entire process of sample handling and analysis. nih.gov

Table 1: Emerging Analytical Techniques for Metabolite Characterization

| Analytical Technique | Advantages for this compound Analysis |

|---|---|

| UHPLC-HR-MS | Offers high sensitivity, high resolution, and accurate mass measurement, which are crucial for structural elucidation. nih.gov |

| Advanced SPE/LLE | Aims to improve the recovery and stability of labile metabolites from complex biological matrices. |

| Chemical Derivatization | Investigated for its potential to stabilize the N-carbamoylglucuronide structure, leading to more accurate quantification. nih.gov |

Advanced In Vitro Systems for Biotransformation Research

A fundamental aspect of predicting a drug's effectiveness and safety lies in understanding its biotransformation pathways. Advanced in vitro systems are increasingly utilized to examine the formation of this compound. nih.govmonash.edumonash.edu

Historically, human liver microsomes (HLMs) have served as the main in vitro tool for studying both phase I and phase II metabolism. HLMs are rich in drug-metabolizing enzymes, including the UDP-glucuronosyltransferases (UGTs) that catalyze glucuronidation reactions. nih.gov Research using HLMs has been vital in pinpointing the specific UGT isoforms that participate in the creation of this compound. nih.gov

More recently, recombinant UGT enzymes produced in cellular systems have become a valuable resource. nih.govdoi.org These systems enable scientists to study the function of single UGT isoforms in isolation. This provides a clearer understanding of their specific substrate preferences and kinetic properties related to Mirabegron's glucuronidation. doi.org This targeted approach helps to identify which UGTs are the main contributors to the formation of this compound in the human body. doi.org Studies have shown, for instance, that UGT1A1, UGT1A3, and UGT2B7 can all catalyze the formation of N-carbamoyl glucuronides. nih.govdoi.org

Table 2: In Vitro Systems for Biotransformation Studies

| In Vitro System | Application in this compound Research |

|---|---|

| Human Liver Microsomes (HLMs) | Used to identify the UGT enzymes involved in the metabolite's formation and to compare its formation across different species. nih.gov |

| Recombinant UGT Enzymes | Allow for detailed characterization of the kinetics and substrate specificity of individual UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7). doi.org |

| Organ-on-a-chip Models | An emerging technology that mimics organ-level functions, offering more reliable predictions for drug absorption and metabolism. mdpi.com |

Exploration of Structural-Metabolism Relationships for Glucuronidated Compounds

The field of structural-metabolism relationships (SMRs) seeks to clarify how a drug's chemical structure dictates its metabolic destiny. nih.gov For compounds that undergo glucuronidation, such as Mirabegron, researchers are exploring how particular structural elements of the parent drug influence the location and degree of this metabolic process.

Computational methods, specifically quantitative structure-activity relationship (QSAR) models, are being created to forecast the probability of a compound forming an N-carbamoylglucuronide. nih.gov These models utilize various molecular descriptors to link chemical structure with metabolic results. By analyzing extensive datasets of compounds known to form N-carbamoylglucuronides, these models can pinpoint key structural features that are predisposed to this metabolic route.

This line of inquiry is not confined to Mirabegron. By examining a diverse array of compounds that form N-carbamoylglucuronides, scientists can derive general principles that govern this specific type of biotransformation. This knowledge is highly valuable for the early-stage design of new drug candidates, aiming for more predictable and advantageous metabolic profiles and potentially circumventing the formation of chemically reactive or unstable metabolites.

Table 3: Research Approaches in Structural-Metabolism Relationships

| Research Approach | Goal in the Context of Glucuronidation |

|---|---|

| Structural-Metabolism Relationship (SMR) Studies | To comprehend how a drug's chemical architecture dictates the site and extent of glucuronidation. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | To computationally predict a compound's potential to undergo N-carbamoylglucuronidation based on its molecular structure. |

| Cross-Compound Analysis | To establish broader principles governing N-carbamoylglucuronidation by studying a wide range of relevant molecules. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing the cardiovascular safety of mirabegron N-carbamoylglucuronide in large populations?

- Large-scale cohort studies using a new-user design and propensity score matching to control confounding variables (e.g., smoking, obesity) are critical. For example, multinational databases (e.g., IMS PharMetrics, Truven MarketScan) can be analyzed to compare cardiovascular outcomes (e.g., AMI, stroke) between mirabegron and antimuscarinic users, censoring data upon the first cardiovascular event to minimize bias . Replication studies using common data models (e.g., Mini-Sentinel protocol) further validate findings .

Q. How should researchers design stability-indicating assays for this compound under ICH guidelines?

- Stability studies should employ stress testing (e.g., oxidative, alkaline conditions) followed by validated methods like High-Performance Thin-Layer Chromatography (HPTLC) to quantify degradation products. For example, a developed HPTLC method characterized 2-phenylethenamine as a major degradant under oxidative stress, with mass spectrometry (ESI-MS) confirming structural changes .

Q. What frameworks are effective for formulating research questions on mirabegron’s pediatric use?

- Use the PICO framework (Population: pediatric OAB patients; Intervention: mirabegron; Comparison: existing therapies; Outcome: efficacy/safety) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Critical appraisal of existing trials (e.g., exclusion of pediatric populations in phase III studies) helps identify gaps .

Advanced Research Questions

Q. How can researchers address discrepancies in efficacy onset timelines between mirabegron and comparators like vibegron?

- Conduct indirect treatment comparisons with aligned time points (e.g., week 4) and adjust for heterogeneity in trial designs (e.g., differing exploratory endpoints). For example, vibegron showed faster incontinence reduction at week 2, but mirabegron data at this timepoint were unavailable, necessitating sensitivity analyses for cross-trial validity .

Q. What methodological considerations are critical when studying mirabegron’s interactions with CYP2D6 substrates in comorbid populations?

- Real-world studies should prioritize patients with chronic conditions (e.g., hypertension, OAB) and polypharmacy. Use pharmacokinetic sub-studies to measure plasma concentrations of CYP2D6 substrates (e.g., metoprolol) and monitor cardiovascular responses. Note that prior studies in healthy adults showed no QT interval changes, but comorbid populations may exhibit different profiles .

Q. How can researchers mitigate bias in patent-related experimental data for mirabegron formulations?

- Align experimental designs with patent claims (e.g., stability data for specific crystal forms). For example, in patent disputes, courts scrutinize whether submitted data (e.g., photostability under harsh conditions) directly support claims described in the specification. Pre-submission review with legal counsel is advised to avoid exclusion of critical data .

Q. What strategies optimize the detection of mirabegron’s cardioprotective effects in high-risk populations (e.g., heart failure)?

- Design randomized trials with prespecified subgroup analyses for high-risk cohorts (e.g., NYHA class III-IV). The BEAT-HF II trial used hemodynamic parameters (e.g., LVEF) as endpoints and highlighted the need for long-term follow-up to assess sustained benefits .

Q. How should researchers reconcile conflicting data on mirabegron’s safety in elderly populations?

- Pooled analyses of phase III/IV trials (e.g., PILLAR study) with age-stratified cohorts (≥65 years) can clarify safety signals like hypertension. Adjust for polypharmacy and comorbidities using multivariate regression models. Real-world studies with extended follow-up (≥1 year) are essential to capture rare adverse events .

Methodological Guidelines

- Data Contradiction Analysis : Use meta-regression to explore heterogeneity in trial outcomes (e.g., differing definitions of "hypertension" across studies) .

- Experimental Reproducibility : Adopt open-source protocols (e.g., Mini-Sentinel common data model) for replication studies to enhance transparency .

- Ethical Compliance : Ensure alignment with regulatory guidelines (e.g., ICH Q2(R2) for analytical validation) and obtain ethics approvals for pediatric or high-risk population studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.